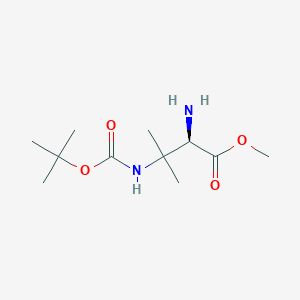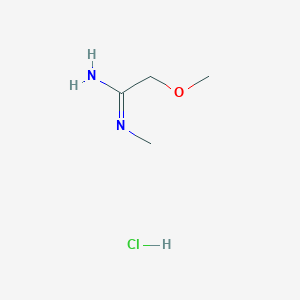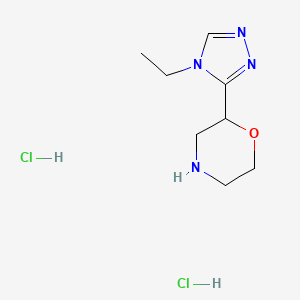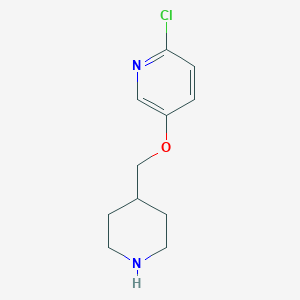![molecular formula C5H8ClNO2 B1433747 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride CAS No. 104501-33-9](/img/structure/B1433747.png)
2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride
Vue d'ensemble
Description
“2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 104501-33-9 . It is also known as prop-2-yn-1-ylglycine hydrochloride .
Molecular Structure Analysis
The molecular weight of “2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride” is 149.58 . The InChI code for this compound is 1S/C5H7NO2.ClH/c1-2-3-6-4-5(7)8;/h1,6H,3-4H2,(H,7,8);1H .Physical And Chemical Properties Analysis
The physical form of “2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride” is solid .Applications De Recherche Scientifique
Biochemistry: Enzyme Inhibition Studies
2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride can be used in biochemistry for enzyme inhibition studies. Its structure allows it to interact with active sites of enzymes, potentially inhibiting their activity. This can be particularly useful in understanding enzyme mechanisms and designing enzyme inhibitors that could lead to new therapeutic drugs .
Pharmaceutical Research: Drug Synthesis
In pharmaceutical research, this compound can serve as a building block for the synthesis of more complex molecules. Its reactive alkyne group makes it a candidate for click chemistry applications, which are often employed in drug discovery and development to quickly generate diverse compounds for screening .
Chemical Synthesis: Organic Reactions
The alkyne group in 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride is a versatile functional group in organic synthesis. It can undergo various chemical reactions, including cycloadditions, to form new carbon-carbon bonds. This is essential for constructing complex organic molecules with potential applications in materials science and medicinal chemistry .
Material Science: Polymer Modification
This compound can be used to modify polymers, introducing functional groups that can alter the physical properties of the material. For instance, incorporating the alkyne-functionalized amino acid into a polymer backbone could provide sites for further chemical modification or cross-linking .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride can be used as a standard in chromatography. Its unique retention time helps in the calibration of chromatographic systems and aids in the identification and quantification of similar compounds in complex mixtures .
Environmental Studies: Pollutant Degradation
Research into environmental applications could explore the use of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride in the degradation of pollutants. Its chemical structure might interact with environmental contaminants, facilitating their breakdown into less harmful substances .
Bioconjugation: Labeling Biomolecules
The compound’s reactive groups make it suitable for bioconjugation techniques, where it can be used to attach labels or probes to biomolecules like proteins or nucleic acids. This is particularly useful in fluorescence microscopy and flow cytometry, where labeled molecules can be tracked and quantified .
Medicinal Chemistry: Targeted Drug Delivery
Finally, in medicinal chemistry, 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride could be used to develop targeted drug delivery systems. By attaching the compound to a drug molecule, researchers can exploit its properties to direct the drug to specific cells or tissues, increasing the efficacy and reducing side effects .
Safety And Hazards
The safety information available indicates that the compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
2-(prop-2-ynylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c1-2-3-6-4-5(7)8;/h1,6H,3-4H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXGPJXOXIEBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester](/img/structure/B1433667.png)

![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)


![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride](/img/structure/B1433675.png)





![3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B1433687.png)